4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

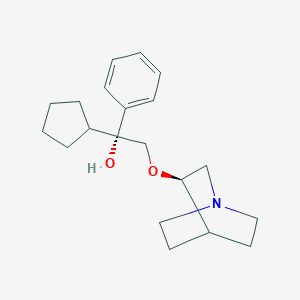

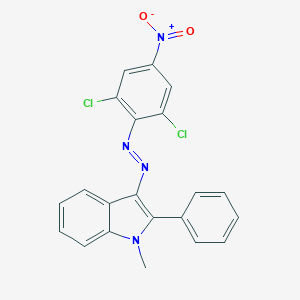

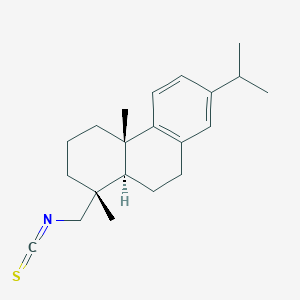

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene, also known as benzo(e)pyrene-4,5-oxide (B[e]P-4,5-oxide), is a highly reactive metabolite of benzo(e)pyrene (B[e]P), which is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charbroiled foods, and air pollution. B[e]P-4,5-oxide has been identified as a potent mutagen and carcinogen, and its role in the development of cancer has been extensively studied.

Mechanism of Action

B[e]P-4,5-oxide exerts its carcinogenic effects by binding covalently to DNA, forming bulky adducts that can interfere with DNA replication and transcription. The adducts can also induce DNA damage and trigger the DNA repair machinery, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide can also activate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which can promote cell proliferation, inhibit apoptosis, and induce inflammation.

Biochemical and Physiological Effects:

B[e]P-4,5-oxide has been shown to induce a wide range of biochemical and physiological effects. It can induce oxidative stress and inflammation, leading to tissue damage and dysfunction. B[e]P-4,5-oxide can also interfere with cellular metabolism and energy production, leading to cellular dysfunction and death.

Advantages and Limitations for Lab Experiments

B[e]P-4,5-oxide is a potent and specific mutagen that can induce DNA damage and trigger DNA repair mechanisms. It is a valuable tool for studying the mechanisms of carcinogenesis and for testing the mutagenic potential of various chemicals and compounds. However, the use of B[e]P-4,5-oxide is limited by its high reactivity and toxicity, which can make it difficult to handle and use in experiments.

Future Directions

Future research on B[e]P-4,5-oxide should focus on elucidating the mechanisms of its carcinogenic effects and identifying ways to prevent or mitigate its toxic effects. Studies should also focus on developing new methods for synthesizing and handling B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen in scientific research.

In conclusion, B[e]P-4,5-oxide is a highly reactive metabolite of 4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene(e)pyrene that has been extensively studied for its mutagenic and carcinogenic effects. Its use in scientific research has provided valuable insights into the mechanisms of carcinogenesis and the mutagenic potential of various chemicals and compounds. However, its high reactivity and toxicity limit its use in experiments, and future research should focus on developing new methods for handling and synthesizing B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen.

Synthesis Methods

B[e]P-4,5-oxide is synthesized by the oxidation of B[e]P with various oxidizing agents, such as m-chloroper4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyreneic acid, lead tetraacetate, and potassium permanganate. The reaction yields B[e]P-4,5-oxide as a mixture of two diastereomers, which can be separated by chromatography.

Scientific Research Applications

B[e]P-4,5-oxide has been widely used as a tool in scientific research to study the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage by forming adducts with DNA bases, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide has also been shown to activate various signaling pathways involved in cell proliferation, apoptosis, and inflammation, which are important processes in cancer development.

properties

CAS RN |

115664-49-8 |

|---|---|

Product Name |

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |

Molecular Formula |

C20H11NO3 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

9-nitro-14-oxahexacyclo[10.7.2.02,7.08,21.013,15.016,20]henicosa-1(20),2,4,6,8,10,12(21),16,18-nonaene |

InChI |

InChI=1S/C20H11NO3/c22-21(23)15-9-8-14-18-16-11(6-3-7-13(16)19-20(14)24-19)10-4-1-2-5-12(10)17(15)18/h1-9,19-20H |

InChI Key |

YXCUTAHELJGPFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |

synonyms |

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)